N-(4-butylphenyl)-2-(butylthio)acetamide
Description
N-(4-Butylphenyl)-2-(butylthio)acetamide is a sulfur-containing acetamide derivative characterized by a 4-butylphenyl group attached to the acetamide nitrogen and a butylthio (-S-C₄H₉) substituent at the α-carbon of the acetamide backbone. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (logP ~3.5–4.0) due to the alkyl chains, which may enhance membrane permeability in biological systems . The compound has been investigated primarily as an insect olfactory receptor (Orco) antagonist, where its butyl substituents contribute to selective binding and potency . Its synthesis typically involves coupling 2-bromoacetamide derivatives with 4-butylphenylamine and butylthiol precursors under basic conditions, achieving yields of ~50–80% in optimized protocols .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-butylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c1-3-5-7-14-8-10-15(11-9-14)17-16(18)13-19-12-6-4-2/h8-11H,3-7,12-13H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRBFLRYJWNNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Butyl vs. Aryl Thioethers: Replacement of the butylthio group with aromatic sulfur-containing moieties (e.g., triazole in OLC15) enhances target selectivity for insect Orco receptors .
- Thioether vs.
Pharmacological Profiles
Enzyme Inhibition
- MAO-B and BChE Inhibitors: Triazole-linked acetamides (e.g., (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide) exhibit dual MAO-B/BChE inhibition (IC₅₀ < 1 µM), whereas this compound lacks reported activity in this domain, likely due to the absence of heterocyclic pharmacophores .
- Anti-Cancer Activity : Quinazoline-sulfonyl acetamides (e.g., compound 38 in ) show potent anti-proliferative effects (IC₅₀ ~0.1–5 µM) against HCT-116 and MCF-7 cell lines. The target compound’s alkyl chains may reduce cytotoxicity but improve metabolic stability .
Antiviral Potential
Pyridine-containing acetamides (e.g., 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide) inhibit SARS-CoV-2 main protease (binding affinity < −22 kcal/mol) via interactions with His163 and Gln187. The target compound’s butyl groups may enhance hydrophobic binding but lack the pyridine moiety critical for polar interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
